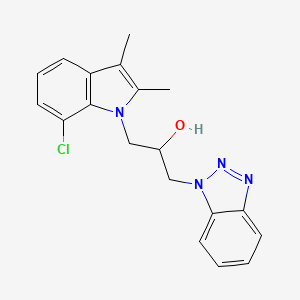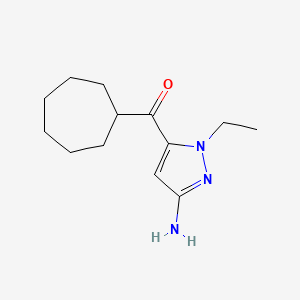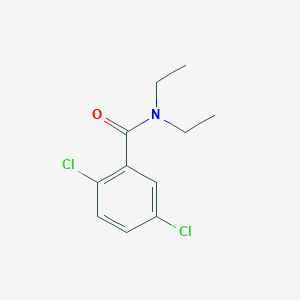
1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol is a complex organic compound that features both benzotriazole and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of benzotriazole and indole rings in its structure endows it with unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzotriazole derivative, followed by the introduction of the indole moiety. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dichloromethane. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature environments .
Chemical Reactions Analysis
1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety acts as a leaving group. Reagents such as sodium hydride or lithium diisopropylamide are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and UV filters
Mechanism of Action
The mechanism of action of 1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological macromolecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol can be compared with other compounds that contain benzotriazole or indole moieties:
Similar Compounds: Examples include 1H-benzotriazole, 7-chloro-2,3-dimethylindole, and 1-benzotriazolyl-3-(2,3-dimethylindolyl)propan-2-ol.
Uniqueness: The unique combination of benzotriazole and indole rings in its structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-12-13(2)23(19-15(12)6-5-7-16(19)20)10-14(25)11-24-18-9-4-3-8-17(18)21-22-24/h3-9,14,25H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEJTFZFYDWINT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3C4=CC=CC=C4N=N3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2360403.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)





![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)


